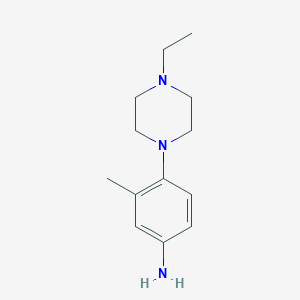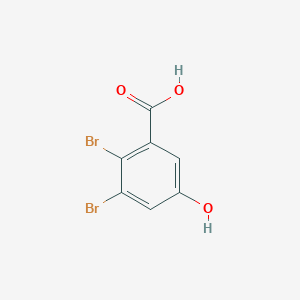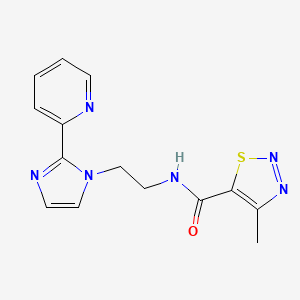
4-(4-Ethylpiperazin-1-yl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-methylaniline is a chemical compound with the molecular formula C12H19N3. It has a molecular weight of 205.30 g/mol . The IUPAC name for this compound is 4-(4-ethylpiperazin-1-yl)aniline . The compound is also known by several synonyms, including 4-(4-ethylpiperazin-1-yl)phenylamine and 4-(4-ethylpiperazino)aniline .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(4-Ethylpiperazin-1-yl)-3-methylaniline, has been the subject of numerous studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines in 81–91% yields . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The InChI string for 4-(4-Ethylpiperazin-1-yl)-3-methylaniline is InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 . The Canonical SMILES string is CCN1CCN(CC1)C2=CC=C(C=C2)N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Ethylpiperazin-1-yl)-3-methylaniline include a molecular weight of 205.30 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Benzimidazole Derivatives: A study by Ozbey, Kuş, and Göker (2001) explored the crystal structure of benzimidazole derivatives, including 4-(4-methylpiperazin-1-yl)-3-methylaniline. This research is significant in understanding the molecular conformation and structural characteristics of these compounds, which are crucial for their biological activities (Ozbey, Kuş, & Göker, 2001).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives with structures similar to 4-(4-ethylpiperazin-1-yl)-3-methylaniline. These compounds were evaluated for their antimicrobial properties against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Biochemical Studies
- Investigation of Dicopper(II) Complexes: Merkel et al. (2005) conducted a study involving the synthesis of dicopper(II) complexes using ligands similar to 4-(4-ethylpiperazin-1-yl)-3-methylaniline. This research provides insights into the active site of type 3 copper proteins and the role of ligand structure in biochemical processes (Merkel et al., 2005).
Pharmaceutical Research
- Synthesis of Benzimidazoles as Glucosidase Inhibitors: Özil, Parlak, and Baltaş (2018) explored the synthesis of benzimidazole derivatives, similar in structure to 4-(4-ethylpiperazin-1-yl)-3-methylaniline, for their potential as glucosidase inhibitors with antioxidant activity. This study is crucial for the development of new therapeutic agents (Özil, Parlak, & Baltaş, 2018).
Chemotherapeutic Potential
- Antitumor Activity of Piperazinyl Amidrazones: Abdel-Jalil et al. (2010) synthesized new piperazinyl amidrazones, structurally related to 4-(4-ethylpiperazin-1-yl)-3-methylaniline, and evaluated their antitumor activity. This study contributes to understanding the potential of such compounds in cancer therapy (Abdel-Jalil et al., 2010).
Safety And Hazards
Future Directions
The future directions for the study of 4-(4-Ethylpiperazin-1-yl)-3-methylaniline and similar compounds could involve further investigations into their potential as anticancer agents . Additionally, the exploration of novel synthesis methods and the study of their mechanism of action could provide valuable insights .
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)13-5-4-12(14)10-11(13)2/h4-5,10H,3,6-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFGPRIMUANRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-3-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2428330.png)

![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)




![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2428343.png)